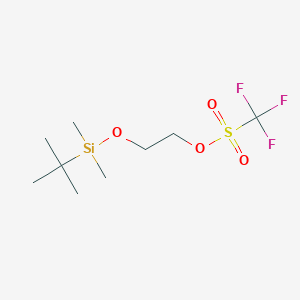

2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate

Vue d'ensemble

Description

2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate is a chemical compound known for its utility in organic synthesis. It is often used as a reagent in various chemical reactions due to its unique properties. The compound is characterized by the presence of a tert-butyldimethylsilyl group, which provides stability, and a trifluoromethanesulfonate group, which is a good leaving group in substitution reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate typically involves the reaction of 2-((tert-Butyldimethylsilyl)oxy)ethanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as pyridine or triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonate group acts as a leaving group, allowing nucleophiles to replace it.

Reduction Reactions: The compound can be reduced to form 2-((tert-Butyldimethylsilyl)oxy)ethanol.

Oxidation Reactions: It can be oxidized to form corresponding aldehydes or ketones.

Common Reagents and Conditions

Substitution Reactions: Common nucleophiles include halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Major Products Formed

Substitution Reactions: Products include various substituted ethers, amines, and halides.

Reduction Reactions: The major product is 2-((tert-Butyldimethylsilyl)oxy)ethanol.

Oxidation Reactions: Products include aldehydes and ketones.

Applications De Recherche Scientifique

Chemical Characteristics

- Molecular Formula : C₉H₁₉F₃O₄SSi

- Molecular Weight : 308.39 g/mol

- Density : 1.172 g/cm³

- Boiling Point : 253 °C

- CAS Number : 164162-36-1

Key Applications

-

Organic Synthesis

- Protection of Hydroxyl Groups : TBDMSOTf is extensively used to introduce the tert-butyldimethylsilyl (TBDMS) protecting group onto alcohols and phenols. This protection is crucial for multi-step syntheses where selective reactivity is required.

- Deprotection Reactions : The compound can also facilitate the deprotection of hydroxyl groups, regenerating free hydroxyl functionalities when needed.

-

Medicinal Chemistry

- TBDMSOTf plays a significant role as an intermediate in the synthesis of pharmaceutical compounds. Its ability to stabilize reactive hydroxyl groups allows chemists to develop biologically active molecules effectively.

-

Facilitation of Complex Reactions

- It assists in complex organic transformations such as:

- Cope Rearrangement : A reaction that rearranges allylic amines or ethers.

- Morita-Baylis-Hillman Reaction : A method for synthesizing β-substituted aldehydes and ketones.

- It assists in complex organic transformations such as:

Case Studies

-

Synthesis of Pharmaceutical Intermediates

- In a study published in the Journal of Labelled Compounds and Radiopharmaceuticals, TBDMSOTf was utilized to protect hydroxyl groups during the synthesis of complex drug molecules, demonstrating its effectiveness in maintaining selectivity and yield during multi-step reactions.

-

Application in Natural Product Synthesis

- Researchers have employed TBDMSOTf in synthesizing various natural products where selective protection and subsequent deprotection were essential for achieving the desired molecular architectures.

-

Use in Material Science

- TBDMSOTf has been explored for its utility in modifying polymer surfaces, enhancing properties such as hydrophobicity and chemical resistance through silylation processes.

Mécanisme D'action

The mechanism of action of 2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate involves the activation of the trifluoromethanesulfonate group, which acts as a leaving group in substitution reactions. The tert-butyldimethylsilyl group provides stability to the molecule, allowing it to participate in various chemical reactions without undergoing decomposition. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-((tert-Butyldimethylsilyl)oxy)ethanol

- tert-Butyldimethylsilyl chloride

- 2-((tert-Butyldimethylsilyl)oxy)acetaldehyde

Uniqueness

2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate is unique due to the presence of both a tert-butyldimethylsilyl group and a trifluoromethanesulfonate group. This combination provides both stability and reactivity, making it a valuable reagent in organic synthesis. The trifluoromethanesulfonate group is a better leaving group compared to other similar compounds, enhancing its utility in substitution reactions .

Activité Biologique

Overview

2-((tert-Butyldimethylsilyl)oxy)ethyl trifluoromethanesulfonate, commonly referred to as TBDMSOTf, is an organic compound primarily utilized as a reagent in organic synthesis. Its molecular formula is , and it has a molecular weight of approximately 308.39 g/mol. This compound features a tert-butyldimethylsilyl (TBDMS) group, known for its stability, and a trifluoromethanesulfonate (OTf) group, recognized for its excellent leaving group properties in nucleophilic substitution reactions .

The primary function of TBDMSOTf in synthetic chemistry is to serve as a protecting group for hydroxyl functionalities in alcohols and phenols. The mechanism of action involves an S2 reaction where the trifluoromethanesulfonate group is displaced by an alcohol or phenol, leading to the formation of a silylated product and trifluoromethanesulfonic acid (TfOH). This reaction allows for the selective protection of hydroxyl groups during complex organic transformations, which is crucial in medicinal chemistry and drug development.

Reaction Mechanism

The general reaction can be summarized as follows:

This reaction highlights the utility of TBDMSOTf in synthesizing biologically active molecules by enabling the protection of functional groups that might otherwise interfere with subsequent reactions.

Applications in Biological Research

While this compound is not directly recognized for its biological activity, it plays a significant role in facilitating the synthesis of biologically active compounds. Its applications include:

- Medicinal Chemistry : Used as an intermediate in the synthesis of pharmaceutical compounds.

- Biochemical Pathways : Assists in modifying biomolecules to study various biochemical pathways .

- Material Science : Employed in creating functionalized materials that may have biological applications.

Synthesis of Complex Organic Molecules

A notable study focused on the use of TBDMSOTf in the synthesis of complex organic molecules. The compound was utilized to protect hydroxyl groups during multi-step syntheses, demonstrating its effectiveness in generating intermediates that are crucial for developing pharmaceuticals .

Role in Medicinal Chemistry

Research has indicated that TBDMSOTf is instrumental in synthesizing compounds with potential therapeutic effects. For instance, it has been used in the synthesis of latrunculin analogues, which exhibit improved biological profiles compared to their predecessors. These analogues are studied for their ability to disrupt actin polymerization, showcasing the relevance of TBDMSOTf in producing biologically active agents .

Summary Table of Properties and Applications

| Property/Characteristic | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 308.39 g/mol |

| Density | 1.172 g/cm³ |

| Boiling Point | 253 °C |

| Flash Point | 107 °C |

| Primary Use | Organic synthesis reagent |

| Biological Application | Intermediate for pharmaceutical synthesis |

| Mechanism | S2 nucleophilic substitution |

Propriétés

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxyethyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19F3O4SSi/c1-8(2,3)18(4,5)16-7-6-15-17(13,14)9(10,11)12/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUWFQBUGWHIMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCOS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19F3O4SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576730 | |

| Record name | 2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164162-36-1 | |

| Record name | 2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.